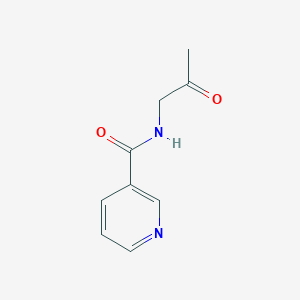

N-Acetylmethyl-nicotinamide

Description

Contextualization of Nicotinamide (B372718) in Cellular Biochemistry

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism. drugbank.comepa.gov It serves as a crucial precursor for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). ontosight.aiselleckchem.com These coenzymes are indispensable for a vast array of biological processes, including cellular respiration, energy metabolism, and redox reactions. ontosight.aimedchemexpress.com NAD+ acts as a critical oxidizing agent and a substrate for several enzyme families, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular signaling. drugbank.commedchemexpress.com

Overview of Biologically Significant Nicotinamide Derivatives

The biological activity of nicotinamide extends to a wide range of its derivatives. One of the most studied is N-methylnicotinamide (MNA) , a primary metabolite of nicotinamide formed in the liver. medchemexpress.comnih.gov MNA has been investigated for its potential anti-inflammatory and antithrombotic properties. medchemexpress.comresearchgate.net Other significant derivatives include nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), which are precursors in the NAD+ salvage pathway and have garnered significant interest for their potential roles in aging and metabolism. beilstein-journals.orgfrontiersin.org The modification of the nicotinamide structure, through processes like methylation and acylation, can lead to compounds with altered chemical properties and biological activities. beilstein-journals.orgdntb.gov.ua For instance, the synthesis of various N-acyl and N-alkyl nicotinamide derivatives has been explored in the development of new therapeutic agents. beilstein-journals.orgdntb.gov.ua

Scope of Academic Inquiry into N-Acetylmethyl-nicotinamide and Related Structures

A thorough review of available scientific databases and literature reveals a significant gap in the specific academic inquiry into This compound . While general methods for the synthesis of N-acyl and N-alkyl nicotinamide derivatives exist, detailed experimental procedures, characterization data, and biological evaluations for this compound are not readily found. beilstein-journals.orgdntb.gov.ua The existing research on related compounds, such as N-methylnicotinamide, provides a framework for understanding how modifications to the nicotinamide structure can influence its function. medchemexpress.comnih.gov However, without specific studies on this compound, any discussion of its properties or biological role would be speculative. The synthesis of N-acyl carbazoles and other N-acyl heterocycles has been reported, demonstrating the chemical feasibility of N-acylation reactions on similar nitrogen-containing aromatic rings. beilstein-journals.org Yet, the application of these methods to produce this compound and the subsequent investigation of this specific compound remain an unexplored area of research based on current public knowledge.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-(2-oxopropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)5-11-9(13)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3,(H,11,13) |

InChI Key |

UZGZESGIRAPRFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Enzymatic Basis of Nicotinamide Methylation

Nicotinamide (B372718) N-Methyltransferase (NNMT)

NNMT is a cytosolic enzyme that plays a central role in the metabolism of nicotinamide, a form of vitamin B3. wikipedia.org By catalyzing the methylation of nicotinamide, NNMT regulates its bioavailability for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in redox reactions and a substrate for various signaling proteins. frontiersin.orgacs.org

Human NNMT is a protein with a molecular weight of approximately 29 kDa. mdpi.com It belongs to the family of transferases, specifically the methyltransferases that transfer a one-carbon group. wikipedia.orgebi.ac.uk The enzyme is predominantly expressed in the liver, but significant levels are also found in adipose tissue, kidney, brain, and pancreas. mdpi.com

NNMT exhibits specificity for its substrates. The primary methyl group donor is S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions. nih.govnih.gov The acceptor substrate is nicotinamide. However, NNMT can also methylate other structurally related pyridine-containing compounds, suggesting a broader role in the metabolism of xenobiotics. acs.orgnih.govnih.gov Kinetic studies have determined the apparent Michaelis constant (Km) values for nicotinamide and SAM, which indicate the affinity of the enzyme for its substrates. For human liver NNMT, the apparent Km for nicotinamide is 430 μM and for SAM is 1.8 μM. nih.gov Another study reported Km values of 20 ± 3 μM for nicotinamide and 24 ± 6.8 μM for SAM. nih.gov

Mutagenesis studies have identified key amino acid residues in the active site of NNMT that are crucial for substrate recognition and catalysis. For instance, replacement of aspartate 197 (D197) or tyrosine 20 (Y20) dramatically decreases the enzyme's activity by increasing the Km for both nicotinamide and SAM. acs.orgosti.gov

| Substrate | Apparent Km (μM) | Reference |

|---|---|---|

| Nicotinamide | 430 | nih.gov |

| S-Adenosylmethionine (SAM) | 1.8 | nih.gov |

| Nicotinamide | 20 ± 3 | nih.gov |

| S-Adenosylmethionine (SAM) | 24 ± 6.8 | nih.gov |

The catalytic mechanism of NNMT involves the direct transfer of a methyl group from SAM to the pyridine (B92270) nitrogen of nicotinamide. nih.gov This reaction follows a rapid equilibrium ordered mechanism. acs.orgnih.gov In this model, SAM binds to the enzyme first, followed by the binding of nicotinamide. acs.org After the methyl group is transferred, the products, 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH), are released consecutively. acs.orgnih.gov

The reaction is an SN2-like nucleophilic attack where the nitrogen atom of the nicotinamide ring attacks the electrophilic methyl group of SAM. nih.gov Crystal structures of human NNMT in a ternary complex with SAH and nicotinamide have revealed the spatial arrangement of the substrates in the active site, supporting this mechanism. The distance between the nicotinamide nitrogen and the sulfur atom of SAH in the crystal structure is consistent with the geometry required for an SN2 reaction. nih.gov

The expression of the NNMT gene and the activity of the NNMT protein are subject to complex regulation that varies depending on the tissue and cellular context. nih.govresearchgate.net

Gene Expression:

Transcriptional Regulation: The expression of NNMT is influenced by various signaling pathways and transcription factors. For example, the signal transducer and activator of transcription 3 (Stat3) has been shown to upregulate NNMT expression in cancer cells. nih.gov Interleukin 6 (IL-6) can also increase NNMT expression. nih.gov In bladder cancer, the transcription factor PAX3 has been implicated in the regulation of the NNMT promoter. researchgate.net

Metabolic Regulation: Cellular energy status can modulate NNMT expression. For instance, glucose availability has been shown to regulate NNMT expression in adipose tissue. researchgate.net Caloric restriction can lead to an increase in NNMT expression in the human liver and muscle. researchgate.net

Protein Activity:

Product Inhibition: The activity of NNMT is inhibited by its products, MNA and SAH. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are 9.0 μM for MNA and 0.6 μM for SAH. nih.gov

Post-Translational Modifications: The activity of NNMT can be regulated by post-translational modifications. For example, peptidylarginine deiminases (PAD1 and PAD2) can citrullinate NNMT, which in turn regulates its methyltransferase activity. nih.gov

Interaction with other proteins: NNMT can interact with other proteins, which may influence its activity and function. For instance, NNMT has been shown to interact with sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and can regulate its protein stability. nih.gov

Several assay methods have been developed to measure the activity of NNMT both in vitro and in cellular contexts. These assays are crucial for studying the enzyme's kinetics, screening for inhibitors, and understanding its biological function. nih.gov

In Vitro Assays:

Radiochemical Assays: These assays often use radiolabeled SAM (e.g., [3H]SAM) and measure the incorporation of the radiolabeled methyl group into nicotinamide. kcl.ac.uk

Chromatographic Assays: High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection can be used to separate and quantify the product, MNA. nih.govkcl.ac.uk A more rapid and sensitive method utilizes ultra-high-performance hydrophilic interaction chromatography (UHP-HILIC) coupled with mass spectrometry (MS). nih.govacs.org

Fluorogenic Assays: These assays employ a coupled-enzyme system where the product SAH is hydrolyzed to homocysteine, which then reacts with a thiol-sensitive fluorescent probe to generate a signal. nih.govbpsbioscience.combpsbioscience.com This method is suitable for high-throughput screening. bpsbioscience.com

Cellular Assays:

Metabolite Analysis: The activity of NNMT in cells can be assessed by measuring the intracellular and extracellular levels of its product, MNA. nih.gov This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS).

Genetic Manipulation: Cellular NNMT activity can be inferred by genetically manipulating its expression. Overexpression or knockdown of the NNMT gene and subsequent measurement of changes in cellular processes or metabolite levels can provide insights into its function. researchgate.net For example, silencing the NNMT gene in cancer cells can be correlated with changes in tumorigenicity. researchgate.net

| Assay Type | Principle | Application | Reference |

|---|---|---|---|

| Radiochemical | Measures incorporation of radiolabeled methyl group from SAM into nicotinamide. | Kinetic studies. | kcl.ac.uk |

| HPLC-based | Separates and quantifies MNA by chromatography with UV or fluorescence detection. | Kinetic analysis. | nih.gov |

| UHP-HILIC-MS | Rapid separation and sensitive detection of MNA by mass spectrometry. | High-throughput screening, kinetic analysis. | acs.org |

| Fluorogenic | Coupled enzyme reaction detects SAH production via a fluorescent probe. | High-throughput screening of inhibitors. | nih.govbpsbioscience.com |

| Cellular Metabolite Analysis | Measures intracellular/extracellular MNA levels by LC-MS. | Assessing NNMT activity in live cells. | nih.gov |

Interplay with Other Methyltransferases and One-Carbon Metabolism

NNMT is intricately linked to one-carbon metabolism, a network of biochemical pathways that transfer one-carbon units for the synthesis of nucleotides, amino acids, and other essential molecules. nih.gov The core of this network is the methionine cycle, which generates SAM. researchgate.net

By consuming SAM, NNMT directly impacts the cellular methylation potential, often measured by the SAM/SAH ratio. researchgate.net An elevated NNMT activity can deplete the SAM pool and increase SAH levels, thereby lowering the SAM/SAH ratio. researchgate.net This can, in turn, affect the activity of other SAM-dependent methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), which are critical for epigenetic regulation. nih.govnih.gov

The interplay between NNMT and other methyltransferases is particularly relevant in the liver, where another high-abundance methyltransferase, glycine (B1666218) N-methyltransferase (GNMT), also plays a significant role in regulating the SAM/SAH ratio. nih.gov In the liver, NNMT's role in regulating the methyl donor balance appears to be multifactorial. researchgate.net While its enzymatic activity consumes SAM, NNMT can also interact with enzymes of the methionine cycle, such as methionine adenosyltransferase (MAT1A), S-adenosylhomocysteine hydrolase (AHCY), and betaine-homocysteine S-methyltransferase (BHMT), potentially aiding in the recycling of homocysteine back to methionine and SAM. nih.govresearchgate.net This suggests a complex regulatory role for NNMT in maintaining methyl donor homeostasis. researchgate.net

Metabolic Pathways and Regulation Mediated by Methylated Nicotinamide

Role of 1-Methylnicotinamide (B1211872) (MNA) in NAD+ Homeostasis

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in all living cells, central to metabolism and cellular energy production. The maintenance of stable intracellular NAD+ levels, or NAD+ homeostasis, is crucial for cellular health and function. 1-Methylnicotinamide, a primary metabolite of nicotinamide, plays a significant and complex role in this process.

The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide back into NAD+. A key enzyme in this pathway is nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to produce MNA. This action was initially perceived as a simple degradation step, but it is now understood to be a critical regulatory point. By methylating nicotinamide, NNMT diverts it from the NAD+ salvage pathway. Consequently, once nicotinamide is methylated to MNA, it cannot be used for NAD+ synthesis.

However, MNA itself can act as a feedback inhibitor of NNMT. This inhibition of NNMT activity by MNA spares nicotinamide from methylation, thereby increasing its availability for the NAD+ salvage pathway and promoting NAD+ biosynthesis. This regulatory loop allows MNA to optimize cellular NAD+ levels. When NAD+ levels decrease, the activity of MNA oxidase, an enzyme that metabolizes MNA, also decreases. This leads to an accumulation of MNA, which in turn inhibits NNMT, thereby redirecting nicotinamide towards NAD+ synthesis and helping to restore NAD+ concentrations.

| Component | Role/Interaction | Effect on NAD+ Salvage Pathway Flux |

|---|---|---|

| Nicotinamide N-methyltransferase (NNMT) | Catalyzes the methylation of nicotinamide to MNA, diverting it from NAD+ synthesis. | Decreases flux by consuming the substrate (nicotinamide). |

| 1-Methylnicotinamide (MNA) | Acts as a feedback inhibitor of NNMT. | Increases flux by preserving nicotinamide for NAD+ synthesis. |

| MNA Oxidase | Metabolizes MNA. Its activity is reduced when NAD+ levels are low. | Indirectly increases flux by allowing MNA to accumulate and inhibit NNMT. |

Several key enzymes utilize NAD+ as a substrate for their activity, and MNA can indirectly influence their function by modulating NAD+ availability.

Sirtuins: These are a family of NAD+-dependent deacetylases that play crucial roles in aging, metabolism, and stress responses. Sirtuin activity is directly dependent on the availability of NAD+. wikipedia.org By optimizing NAD+ levels through the regulation of the salvage pathway, MNA can indirectly enhance sirtuin activity. researchgate.net Furthermore, some research suggests that MNA may directly enhance the expression and stability of SIRT1, a key sirtuin, thereby boosting its activity beyond the effect of increased NAD+ alone. researchgate.net

Poly(ADP-Ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and cell death. They are major consumers of NAD+. In situations of extensive DNA damage, hyperactivation of PARP1 can lead to a significant depletion of cellular NAD+ pools. The metabolic byproducts of nicotinamide, including MNA, have been shown to result in the inhibition of PARP1, potentially through the activation of SIRT1. nih.gov This suggests a reciprocal regulatory relationship where MNA can help preserve NAD+ levels by dampening excessive PARP1 activity.

CD38: This transmembrane glycoprotein (B1211001) is a major NAD+-glycohydrolase in mammalian tissues, meaning it breaks down NAD+. nih.gov High CD38 activity is associated with a decline in NAD+ levels, particularly during aging and in certain pathological conditions. nih.gov While direct interaction between MNA and CD38 is not well-documented, MNA's role in maintaining NAD+ homeostasis means that it can counteract the NAD+-depleting effects of CD38 activity. By supporting the NAD+ salvage pathway, MNA helps to replenish the NAD+ pools that are consumed by enzymes like CD38.

| Enzyme | Primary Function | Interaction with MNA |

|---|---|---|

| Sirtuins (e.g., SIRT1) | NAD+-dependent deacetylation, involved in aging and metabolism. wikipedia.org | Indirectly enhances activity by increasing NAD+ availability; may also directly increase SIRT1 expression and stability. researchgate.net |

| PARPs (e.g., PARP1) | DNA repair and cell death, major NAD+ consumer. | Can lead to inhibition of PARP1, potentially mediated by SIRT1 activation, thus preserving NAD+. nih.gov |

| CD38 | Major NAD+-glycohydrolase, breaks down NAD+. nih.gov | Indirectly counteracts its NAD+-depleting effects by promoting NAD+ synthesis. |

The ratio of the oxidized form of nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH), known as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and metabolic health. biorxiv.org This ratio is a key determinant of the flux through various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov An elevated NAD+/NADH ratio generally signifies a more oxidized state and is associated with enhanced mitochondrial function and energy production.

By promoting the synthesis of NAD+ through the salvage pathway, MNA contributes to maintaining a healthy NAD+/NADH ratio. wikipedia.orgresearchgate.net This is crucial because both glycolysis and the TCA cycle can influence NAD+ homeostasis by altering the cellular content of NAD+ and NADH. nih.gov A decline in the NAD+/NADH ratio, as is often observed with aging, can be indicative of metabolic dysfunction. nih.gov Therefore, MNA's ability to support NAD+ levels helps to sustain a favorable redox environment conducive to efficient cellular metabolism.

Contribution to Methionine Cycle and S-Adenosylhomocysteine (SAH) Metabolism

The metabolic influence of MNA extends beyond NAD+ homeostasis to the methionine cycle, a fundamental pathway involved in cellular methylation reactions. The key link is the enzyme NNMT, which, in addition to its role in nicotinamide metabolism, is a significant consumer of S-adenosylmethionine (SAM), the universal methyl donor in the cell. nih.gov

The reaction catalyzed by NNMT involves the transfer of a methyl group from SAM to nicotinamide, resulting in the formation of MNA and S-adenosylhomocysteine (SAH). mdpi.comtaylorandfrancis.com SAH is a potent inhibitor of most SAM-dependent methyltransferases, and its accumulation can disrupt a wide range of cellular processes that rely on methylation, including DNA and histone modification. nih.gov Therefore, the activity of NNMT directly impacts the cellular ratio of SAM to SAH, a critical indicator of the cell's methylation potential. mdpi.com

By influencing the rate of the NNMT reaction, MNA indirectly participates in the regulation of the methionine cycle and SAH metabolism. Periods of high NNMT activity, leading to increased MNA production, will concurrently increase the conversion of SAM to SAH. This highlights a crucial intersection between NAD+ metabolism and cellular methylation pathways, with MNA positioned at the crossroads.

Metabolic Reprogramming and Energy Metabolism Modulation

Metabolic reprogramming is a hallmark of various physiological and pathological states, allowing cells to adapt their metabolic pathways to meet changing energy and biosynthetic demands. nih.gov MNA, through its influence on NAD+ and the methionine cycle, plays a role in this complex regulatory network, particularly in the context of energy metabolism.

Glycolysis and the TCA cycle are the central pathways of cellular respiration, responsible for the breakdown of glucose to generate ATP. wikipedia.orgnih.govnih.gov The efficiency of these pathways is intricately linked to the availability of NAD+, which acts as an essential cofactor for several key enzymatic reactions.

Glycolysis: This pathway converts glucose to pyruvate (B1213749) in the cytoplasm. wikipedia.orgnih.gov The enzyme glyceraldehyde-3-phosphate dehydrogenase requires NAD+ to catalyze a critical step in glycolysis. Thus, a sufficient supply of NAD+ is necessary to maintain glycolytic flux.

Tricarboxylic Acid (TCA) Cycle: Occurring in the mitochondria, the TCA cycle completes the oxidation of glucose-derived pyruvate (in the form of acetyl-CoA) to generate ATP and reducing equivalents (NADH and FADH2). Several dehydrogenases within the TCA cycle are NAD+-dependent.

| Metabolic Pathway | Key NAD+-Dependent Step | Interaction with MNA-Related Metabolism |

|---|---|---|

| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase | NNMT (produces MNA) can promote aerobic glycolysis. MNA's influence on NAD+ levels can affect the rate of this step. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, malate (B86768) dehydrogenase | MNA's role in maintaining NAD+ pools is crucial for the continuous operation of the TCA cycle and mitochondrial energy production. nih.gov |

Mitochondrial Bioenergetics and Adenosine Triphosphate (ATP) Synthesis

The methylation of nicotinamide, a process catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT), plays a significant role in cellular energy metabolism, particularly concerning mitochondrial function and the synthesis of Adenosine Triphosphate (ATP). The product of this reaction, 1-methylnicotinamide, appears to be a key mediator of these effects, influencing the efficiency of the electron transport chain and protecting against mitochondrial dysfunction. nih.govresearchgate.net

Research has demonstrated a direct correlation between the expression of NNMT and enhanced cellular bioenergetics. nih.govsemanticscholar.org Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for cellular redox reactions that underpin the production of ATP via the electron transport chain. nih.govnih.gov NNMT catalyzes the methylation of nicotinamide, a precursor in the NAD+ salvage pathway, to form 1-methylnicotinamide. nih.govnih.govnih.gov While this process consumes nicotinamide, studies indicate that the resulting methylated compound has profound effects on mitochondrial ATP production.

In-depth studies using the SH-SY5Y human neuroblastoma cell line, which endogenously lacks NNMT expression, have provided critical insights. Overexpression of NNMT in these cells led to a significant increase in intracellular ATP content and a higher ATP/ADP ratio. nih.govresearchgate.net This enhancement of the cellular energy state was linked to a direct impact on the mitochondrial respiratory chain. Specifically, NNMT expression was found to increase the activity of Complex I (NADH dehydrogenase), a crucial entry point for electrons into the electron transport chain. nih.govresearchgate.net

Crucially, these effects were not solely dependent on the presence of the enzyme itself but were mediated by its product. The introduction of exogenous 1-methylnicotinamide to the SH-SY5Y cells replicated the effects of NNMT overexpression. nih.govresearchgate.net This suggests that 1-methylnicotinamide is the active molecule responsible for modulating mitochondrial bioenergetics.

Furthermore, methylated nicotinamide demonstrates a protective role against mitochondrial toxins. The Complex I inhibitors MPP+ (1-methyl-4-phenylpyridinium ion) and rotenone (B1679576) are known to disrupt the electron transport chain, leading to a sharp decline in ATP synthesis and eventual cell death. nih.gov Treatment with 1-methylnicotinamide, or the induced expression of NNMT, was shown to protect SH-SY5Y cells from the toxicity of these inhibitors. nih.govresearchgate.net This protective mechanism involved the reversal of the inhibitors' effects on ATP synthesis, the ATP/ADP ratio, and the activity and integrity of Complex I. nih.gov

The findings indicate that the metabolic pathway leading to methylated nicotinamide is not merely a clearance mechanism for excess nicotinamide but an active regulatory system for mitochondrial energy production. By enhancing Complex I activity, 1-methylnicotinamide can boost the efficiency of oxidative phosphorylation and increase the cellular capacity for ATP synthesis. nih.govsemanticscholar.org

| Condition | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| NNMT Overexpression | Intracellular ATP Content | Significantly Increased | nih.govresearchgate.net |

| NNMT Overexpression | ATP/ADP Ratio | Significantly Increased | nih.govresearchgate.net |

| NNMT Overexpression | Mitochondrial Complex I Activity | Increased | nih.govresearchgate.net |

| Incubation with 1-Methylnicotinamide | Intracellular ATP Content | Significantly Increased | nih.gov |

| Incubation with 1-Methylnicotinamide | ATP/ADP Ratio | Significantly Increased | nih.gov |

| NNMT Expression + MPP+ (Complex I Inhibitor) | Cell Viability | Protected from Toxicity | nih.gov |

| 1-Methylnicotinamide + Rotenone (Complex I Inhibitor) | ATP Synthesis | Reversed Inhibitory Effects | nih.gov |

Cellular and Molecular Mechanisms of Action of Methylated Nicotinamide Derivatives

Regulation of Gene Expression and Epigenetic Modification

The activity of NNMT is a key intersection between cellular metabolism and epigenetic gene regulation. nih.gov By consuming the universal methyl donor SAM, NNMT can create a "metabolic methylation sink," which depletes the cellular pool of methyl groups available for epigenetic modifications. amegroups.orgnih.gov This has significant consequences for both histone and DNA methylation, leading to widespread changes in chromatin structure and gene expression. nih.govrevolutionhealth.org

NNMT expression levels directly impact the methylation status of histones. researchgate.net Overexpression of NNMT leads to a reduction in intracellular SAM levels, which in turn results in the global hypomethylation of histones. amegroups.orgnih.gov This effect has been observed on several key histone lysine (B10760008) residues that are critical for transcriptional regulation. For instance, increased NNMT activity is associated with decreased methylation at sites such as H3K9 and H3K27. embopress.org

Mechanistically, NNMT's depletion of SAM limits the substrate available for histone methyltransferases (HMTs), the enzymes responsible for adding methyl groups to histones. amegroups.org This alteration in histone methylation patterns can lead to significant changes in chromatin accessibility and the expression of numerous genes, including those related to cancer progression and cell differentiation. nih.govresearchgate.net Studies have shown that NNMT-mediated epigenetic remodeling can promote cancer stem cell phenotypes and metastatic progression by altering the expression of key regulatory genes. frontiersin.orgamegroups.org For example, in cancer-associated fibroblasts, NNMT expression was found to reduce H3K27 methylation, enabling the transcription of genes that promote angiogenesis and a tumor-supportive microenvironment. revolutionhealth.org

| Condition | Key Molecular Change | Observed Epigenetic Outcome | Resulting Cellular Effect | Reference |

|---|---|---|---|---|

| High NNMT Expression | Depletion of S-adenosylmethionine (SAM) | Global decrease in histone methylation (e.g., H3K9me3, H3K27me3) | Altered gene expression, promotion of cancer stem cell phenotypes | researchgate.netembopress.org |

| NNMT Knockdown/Inhibition | Increased availability of SAM | Increased histone methylation (e.g., H3K4, H3K27) | Reversal of cancer-associated fibroblast phenotype, differentiation towards a more benign phenotype | amegroups.orgembopress.org |

Similar to its effect on histones, NNMT activity can influence DNA methylation dynamics. nih.gov DNA methylation, which typically occurs at CpG dinucleotides, is a stable epigenetic mark crucial for gene silencing and genomic stability. The enzymes that catalyze this process, DNA methyltransferases (DNMTs), also rely on SAM as the methyl donor.

In contexts where NNMT is highly expressed, such as in certain adipose tissues and cancer cells, the resulting depletion of SAM can lead to lower global DNA methylation. nih.govembopress.org This hypomethylation can result in the inappropriate activation of genes, including oncogenes, contributing to cellular transformation and disease progression. nih.gov For example, NNMT-mediated SAM depletion has been linked to genome-wide DNA methylation changes that regulate the expression of markers for cancer-associated fibroblasts and pro-tumorigenic cytokines. nih.gov Conversely, the ablation of NNMT can result in a "methyl overflow," leading to increased DNA methylation at the promoters of specific genes, causing their silencing. embopress.org

Influence on DNA Integrity and Repair Pathways

The methylation of nicotinamide (B372718) indirectly influences DNA integrity and repair mechanisms primarily through its impact on NAD+ metabolism. mdpi.com NAD+ is an essential substrate for poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, which are critical enzymes in the DNA damage response. nih.govmdpi.com PARP-1 acts as a DNA damage sensor; upon detecting single- or double-strand breaks, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. embopress.orgnih.gov This process, known as PARylation, is crucial for recruiting chromatin modifiers and DNA repair factors to the site of damage. nih.govresearchgate.net

NNMT activity consumes nicotinamide, which is a primary precursor in the NAD+ salvage pathway, the main route for NAD+ biosynthesis in mammals. mdpi.comnih.gov By methylating nicotinamide, NNMT can reduce the pool of nicotinamide available for NAD+ synthesis, potentially leading to lower intracellular NAD+ levels. revolutionhealth.org This reduction in NAD+ can limit the activity of PARP-1, as NAD+ is its sole substrate. mdpi.comnih.gov Consequently, an overactive NNMT pathway could impair the efficiency of PARP-1-mediated DNA repair. mdpi.com

Furthermore, nicotinamide itself is an inhibitor of PARP-1 activity. The enzymatic activity of NNMT is important for preventing the accumulation of nicotinamide, which would otherwise inhibit NAD+-consuming enzymes like PARPs and sirtuins. nih.gov Therefore, by clearing nicotinamide, NNMT can remove this inhibitory block on PARP-1, potentially enhancing DNA repair, provided NAD+ levels are sufficient. mdpi.com This dual role highlights the complex regulatory balance that NNMT maintains over DNA repair pathways. mdpi.comnih.gov

Modulation of Cellular Stress Responses

Methylated nicotinamide derivatives are involved in modulating cellular responses to various stressors, particularly oxidative stress and nutrient deprivation, through effects on reactive oxygen species (ROS) homeostasis and autophagy.

Both NNMT and its product, 1-MNA, have been implicated in the management of oxidative stress. nih.govfrontiersin.org Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. Elevated homocysteine levels, which can result from the metabolic activity of NNMT converting SAM to S-adenosyl-L-homocysteine (SAH) and subsequently to homocysteine, are known to induce oxidative stress by generating ROS. nih.govnih.gov

However, the direct product of nicotinamide methylation, 1-MNA, has demonstrated antioxidant properties. nih.gov Studies have shown that 1-MNA can inhibit ROS generation and reduce oxidative stress-induced cell damage. nih.govnih.govnih.gov For example, 1-MNA treatment was found to inhibit mitochondrial ROS generation and cell death in kidney cells experiencing lipotoxicity. nih.gov In human macrophages, 1-MNA was shown to reduce the activation of the NLRP3 inflammasome through a ROS-dependent pathway. nih.gov In H9C2 cardiac cells, 1-MNA prevented ROS formation induced by palmitic acid. frontiersin.org This suggests that while the broader metabolic pathway involving NNMT can contribute to pro-oxidant conditions via homocysteine, the methylated nicotinamide product itself may function as a protective molecule against oxidative damage. nih.govnih.gov

| Cell/Model System | Stress Inducer | Observed Effect of MNAM | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Kidney Proximal Tubular Cells | Palmitate-albumin (Lipotoxicity) | Inhibited mitochondrial ROS generation and cell death | Reduction of lipotoxicity-mediated oxidative stress | nih.gov |

| Human Macrophages | NLRP3 inflammasome activators | Reduced inflammasome activation | Scavenging of reactive oxygen species (ROS) | nih.gov |

| H9C2 Cardiac Cells | Palmitic Acid | Prevented ROS formation | Inhibition of oxidative stress pathways | frontiersin.org |

| Activated Macrophages | Lipopolysaccharide | Inhibited generation of ROS | Direct effect on ROS production | nih.gov |

Autophagy is a cellular catabolic process for degrading and recycling cytoplasmic components, which is critical for maintaining cellular homeostasis, especially during periods of stress like nutrient deprivation. nih.gov The regulation of autophagy by NNMT is complex and appears to be context-dependent. plos.orgtandfonline.com

In some settings, NNMT acts as a negative regulator of autophagy. For instance, in liver cancer cells, NNMT knockdown was shown to induce autophagy by increasing the activity of protein phosphatase 2A (PP2A), which in turn activates the autophagy-initiating kinase ULK1. researchgate.net Similarly, in breast cancer cells, NNMT was found to inhibit autophagy induced by oxidative stress. tandfonline.com

Conversely, in other contexts, high NNMT activity can induce autophagy. In neuronal cells, high NNMT activity leads to lower levels of SAM. plos.org The cell can interpret this depletion of a key metabolite as a starvation signal, thereby triggering autophagy as a compensatory energy-balancing mechanism. nih.govplos.org This induction of autophagy by neuronal NNMT activity has been shown to be beneficial in models of neurodegeneration, helping to maintain neuronal function. plos.org This dual role suggests that NNMT's influence on autophagy is finely tuned to the specific metabolic state and requirements of the cell type. plos.orgresearchgate.net

Impact on Cellular Senescence and Longevity Pathways

Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental hallmark of aging. The metabolism of nicotinamide and the levels of NAD+ are intricately linked to the progression of senescence and the regulation of longevity pathways. nih.gov The process of nicotinamide methylation, by consuming nicotinamide, directly influences the availability of this precursor for NAD+ synthesis via the salvage pathway, which is the primary source of NAD+ in mammals. nih.gov

With advancing age, the expression and activity of NNMT have been observed to increase in various tissues. nih.gov This age-related upregulation of NNMT can lead to a reduction in the pool of nicotinamide available for the NAD+ salvage pathway, potentially contributing to the observed decline in cellular NAD+ levels during aging. nih.govnih.gov NAD+ is an essential coenzyme for sirtuins, a class of proteins that play a crucial role in promoting longevity and protecting against age-related diseases by deacetylating various protein targets. nih.gov Consequently, elevated NNMT activity can lead to dysregulated sirtuin 1 activity and an increase in the senescence of critical cell populations, such as muscle stem cells. utmb.edu

Research has demonstrated that inhibiting NNMT can activate senescent muscle stem cells and improve the regenerative capacity of aged skeletal muscle, highlighting the therapeutic potential of targeting this pathway. utmb.edu Conversely, supplementation with NAD+ precursors like nicotinamide mononucleotide (NMN) has been shown to rescue cellular senescence in mesenchymal stem cells by boosting NAD+ levels and activating the NAD+/Sirt3 pathway. mdpi.com These findings underscore the delicate balance of nicotinamide methylation in modulating cellular health and longevity.

In glioblastoma cells, the induction of senescence through nicotinamide treatment was associated with a downregulation of NNMT, further suggesting a complex, context-dependent role for this enzyme in cellular fate. researchgate.net

| Research Finding | Model System | Implication for Senescence/Longevity |

| Increased NNMT expression with age | Skeletal Muscle | Linked to reduced NAD+ salvage, dysregulated sirtuin 1 activity, and increased muscle stem cell senescence. utmb.edu |

| Inhibition of NNMT | Aged Mice | Activated senescent muscle stem cells and improved muscle regeneration. utmb.edu |

| NMN Supplementation | Mesenchymal Stem Cells | Increased NAD+ levels, activated Sirt3, and rescued cellular senescence. mdpi.com |

| Nicotinamide-induced senescence | Glioblastoma Cells | Accompanied by downregulation of NNMT transcription. researchgate.net |

Intercellular Communication and Signaling Pathways

The products of NNMT activity, particularly 1-methylnicotinamide (MNA), are not inert metabolites. MNA has been shown to possess biological activities, including anti-inflammatory and anti-thrombotic effects, suggesting it can act as a signaling molecule itself. The enzyme NNMT and its products are implicated in a variety of signaling cascades. For instance, in neuroblastoma cells, NNMT has been shown to increase the activity of mitochondrial complex I via sirtuin 3, indicating a role in regulating energy homeostasis and neuronal function. researchgate.net Furthermore, an increase in NNMT expression has been linked to the activation of the ephrin-B2/Akt signaling pathway, which is involved in synapse formation. researchgate.net

The influence of nicotinamide methylation extends to pathological conditions. In various cancers, upregulation of NNMT has been associated with tumor progression and metastasis, partly through the activation of epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion. researchgate.net In the context of metabolic diseases, NNMT expression in adipose tissue is correlated with obesity and insulin (B600854) resistance. nih.gov These connections demonstrate that the NNMT pathway can significantly modulate signaling related to cell growth, differentiation, and metabolic regulation.

| Pathway/Process | Role of NNMT/Methylated Nicotinamide | Cellular/Physiological Outcome |

| Energy Homeostasis | Increases mitochondrial complex I activity via Sirtuin 3. researchgate.net | Regulation of cellular energy metabolism. |

| Neuronal Signaling | Activates ephrin-B2/Akt signaling pathway. researchgate.net | Mediates the formation of functional synapses. |

| Cancer Progression | Upregulation is associated with epithelial-mesenchymal transition (EMT). researchgate.net | Promotes tumor progression and metastasis. |

| Metabolic Regulation | Expression in adipose tissue correlates with obesity and insulin resistance. nih.gov | Contributes to metabolic dysfunction. |

Synthetic Strategies and Chemical Biology of Nicotinamide Derivatives

Chemical Synthesis Approaches for N-Acetylated and N-Methylated Nicotinamide (B372718) Structures

The synthesis of N-acetylmethyl-nicotinamide and related N-acetylated and N-methylated nicotinamide structures involves a series of well-established organic chemistry reactions. These methods are foundational for creating a diverse range of nicotinamide derivatives for various research applications, including the study of enzyme kinetics and the development of enzyme inhibitors.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions in the synthesis of nicotinamide derivatives. These reactions typically begin with nicotinic acid, which can be converted to its corresponding ester or amide.

Esterification: Nicotinic acid can be esterified to produce nicotinate (B505614) esters. A common method involves reacting nicotinic acid with an alcohol in the presence of an acid catalyst. For example, the reaction of nicotinic acid with methanol (B129727) or ethanol (B145695) yields methyl nicotinate or ethyl nicotinate, respectively. These esters can then serve as precursors for further derivatization.

Amidation: The synthesis of the amide group of nicotinamide from nicotinic acid is a key step. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents, followed by reaction with an amine. A direct amidation of nicotinic acid with an amine is also possible but often requires harsher conditions. For instance, nicotinamide itself can be synthesized from nicotinic acid and ammonia. These amidation strategies are crucial for creating the core nicotinamide structure before subsequent N-alkylation and N-acylation.

| Starting Material | Reagents | Product | Reaction Type |

| Nicotinic Acid | Alcohol, Acid Catalyst | Nicotinate Ester | Esterification |

| Nicotinic Acid | Thionyl Chloride, Amine | Nicotinamide Derivative | Amidation |

| Nicotinic Acid | Coupling Agent, Amine | Nicotinamide Derivative | Amidation |

N-Alkylation and N-Acylation Methodologies

Once the nicotinamide scaffold is in place, N-alkylation and N-acylation are employed to introduce methyl and acetyl groups at the nitrogen atoms.

N-Alkylation: The introduction of a methyl group onto the pyridine (B92270) nitrogen of nicotinamide results in the formation of N-methylnicotinamide. This reaction is typically carried out using an alkylating agent, such as methyl iodide or dimethyl sulfate. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. This quaternization of the pyridine nitrogen is a key step in forming compounds like N-methylnicotinamide, a precursor to this compound. The synthesis of various pyridinium (B92312) compounds, including N-methylnicotinamide, has been achieved through the alkylation of the corresponding pyridine derivatives nih.gov.

| Precursor | Reagents | Product | Reaction Type |

| Nicotinamide | Methyl Iodide | N-Methylnicotinamide | N-Alkylation |

| N-Methylnicotinamide | Acetic Anhydride | This compound | N-Acylation |

Biocatalytic and Biotechnological Production of Nicotinamide Derivatives

Biocatalytic and biotechnological approaches offer environmentally friendly and highly specific alternatives to chemical synthesis for the production of nicotinamide derivatives. These methods utilize enzymes or whole-cell systems to catalyze desired transformations under mild conditions.

The biosynthesis of N-methylnicotinamide, the direct precursor to this compound, is a naturally occurring process in many organisms. The key enzyme responsible for this transformation is Nicotinamide N-methyltransferase (NNMT) . NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA) nih.gov. This enzymatic reaction is central to nicotinamide metabolism and has been extensively studied nih.govmdpi.com.

While the direct biocatalytic N-acetylation of N-methylnicotinamide is not a widely documented pathway, the enzymatic production of its precursor is well-established. Biotechnological production of N-methylnicotinamide could be achieved by engineering microorganisms to overexpress the NNMT enzyme. By providing a nicotinamide feed and ensuring a sufficient supply of the SAM cofactor, microbial fermentation could be a viable route for large-scale production of N-methylnicotinamide.

Further research into acetyltransferases could potentially identify an enzyme capable of acetylating the amide nitrogen of N-methylnicotinamide, which would enable a fully biocatalytic route to this compound. The development of such a biocatalyst would align with the principles of green chemistry, offering a sustainable method for producing this specific nicotinamide derivative.

| Enzyme/System | Substrate(s) | Product | Significance |

| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide, S-adenosyl-L-methionine (SAM) | 1-Methylnicotinamide (MNA), S-adenosyl-L-homocysteine (SAH) | Key enzyme for the biosynthesis of the precursor to this compound nih.gov. |

| Engineered Microorganism (e.g., E. coli) | Nicotinamide, Carbon Source | 1-Methylnicotinamide (MNA) | Potential for scalable and sustainable production of the precursor. |

Design and Evaluation of Functionalized Nicotinamide Analogues

The design and evaluation of functionalized nicotinamide analogues, including structures related to this compound, are critical for developing novel enzyme modulators and therapeutic agents. This process involves understanding the relationship between chemical structure and biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to determine which chemical features are essential for its biological activity. For nicotinamide derivatives, SAR studies have been instrumental in the development of potent enzyme inhibitors, particularly for Nicotinamide N-methyltransferase (NNMT).

By synthesizing and testing a series of analogues, researchers can identify key pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that contribute to binding affinity and inhibitory potency. For instance, SAR studies on NNMT inhibitors have revealed that modifications to the nicotinamide ring, the linker, and the adenosine-mimicking moiety of bisubstrate inhibitors can significantly impact their activity nih.govacs.org. The exploration of different substituents on the pyridine ring and variations in the N-alkyl and N-acyl groups can lead to the discovery of compounds with improved potency and selectivity nih.govresearchgate.net.

A hypothetical SAR study for this compound as an NNMT inhibitor might involve:

Varying the N-acyl group: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) to probe the size and electronic requirements of the binding pocket.

Modifying the N-alkyl group: Substituting the methyl group with other alkyl chains (e.g., ethyl, propyl) to understand the impact of steric bulk near the pyridine nitrogen.

Introducing substituents on the pyridine ring: Adding electron-donating or electron-withdrawing groups to the nicotinamide ring to alter its electronic properties and binding interactions.

| Compound Modification | Rationale | Expected Outcome |

| Varying the N-acyl group | To explore the steric and electronic tolerance of the enzyme's active site. | Identification of optimal acyl group for inhibitory activity. |

| Modifying the N-alkyl group | To assess the impact of steric hindrance on binding affinity. | Determination of the preferred alkyl chain length for potency. |

| Substituting the pyridine ring | To modulate the electronic character and potential for additional interactions. | Enhanced binding affinity and selectivity. |

Rational Design of Enzyme Modulators (e.g., NNMT Inhibitors)

Rational drug design utilizes the three-dimensional structure of a target enzyme to design molecules that can bind with high affinity and specificity. This approach has been successfully applied to the development of NNMT inhibitors. By analyzing the crystal structure of NNMT in complex with its substrates or inhibitors, researchers can identify key interactions in the active site and design novel compounds that exploit these interactions nih.gov.

For example, the design of bisubstrate inhibitors for NNMT involves creating a single molecule that mimics both nicotinamide and the S-adenosyl-L-methionine (SAM) cofactor acs.org. These inhibitors are designed to occupy both the nicotinamide-binding pocket and the SAM-binding pocket simultaneously, leading to high-affinity binding.

The rational design of inhibitors based on the this compound scaffold could involve:

Computational Docking: Using computer simulations to predict how this compound and its analogues bind to the active site of NNMT. This can help prioritize which compounds to synthesize and test.

Fragment-Based Design: Starting with small molecular fragments that are known to bind to specific pockets of the enzyme and then linking them together to create a more potent inhibitor.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic properties or binding affinity.

The ultimate goal of rational design is to create highly potent and selective enzyme modulators with therapeutic potential. The development of novel NNMT inhibitors is an active area of research, with implications for various diseases, including metabolic disorders and cancer nih.govnih.gov.

Advanced Analytical Methodologies for Nicotinamide Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of nicotinamide (B372718) metabolites, providing the necessary separation for accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this field.

High-performance liquid chromatography (HPLC) is a robust and reliable technique for the separation and quantification of nicotinamide and its metabolites. nih.govnih.gov Reversed-phase (RP) HPLC is a common mode used for these analyses, often coupled with ultraviolet (UV) or fluorescence detection.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a method for the determination of urinary and plasma levels of N1-methylnicotinamide, a precursor to N-Acetylmethyl-nicotinamide, utilizes a Nucleosil 100-C18 column with a mobile phase consisting of acetonitrile, triethylamine, and sodium heptanesulfonate at a specific pH. nih.gov Detection is often achieved using spectrofluorimetry after a derivatization process to enhance sensitivity. nih.gov

The choice of mobile phase composition, pH, and flow rate is critical for achieving optimal separation of closely related nicotinamide metabolites. Gradient elution, where the mobile phase composition is changed over time, can be employed to improve the resolution of complex mixtures. UV detection is commonly set at wavelengths where the pyridine (B92270) ring of the nicotinamide derivatives shows maximum absorbance.

A cell-free assay coupled with ion-pairing reverse-phase HPLC-UV detection has been developed for 1-methylnicotinamide (B1211872), demonstrating high sensitivity with limits of detection and quantification of 0.05 and 0.15 nmol per 100µL injection, respectively. nih.gov This method has proven effective for measuring basal hepatic 1-methylnicotinamide concentrations and the activity of the enzyme nicotinamide N-methyltransferase (NNMT) in various species. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for the analysis of nicotinamide metabolites:

| Parameter | Condition 1 | Condition 2 |

| Column | Nucleosil 100-C18 nih.gov | Gemini 3 µm C18 windows.net |

| Mobile Phase | Acetonitrile (22%), Triethylamine (0.5%), 0.01 M Sodium Heptanesulfonate, pH 3.2 nih.gov | 0.05 M Phosphate (B84403) Buffer (pH 7.0) and Methanol (B129727) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov |

| Detection | Spectrofluorimetry (Ex: 366 nm, Em: 418 nm) after derivatization nih.gov | UV Absorbance |

| Analyte Example | N1-methylnicotinamide nih.gov | Nicotinamide Adenine (B156593) Dinucleotide (NAD+) nih.gov |

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of nicotinamide metabolites in biological samples. semanticscholar.orgbrennerlab.netresearchgate.netmdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net

A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of nicotinamide and its metabolite N1-methylnicotinamide in human serum. nih.gov This method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a Waters Spherisorb S5 CN microbore column. nih.gov The detection is performed using a triple-quadrupole tandem mass spectrometer in the positive ion mode, with multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. nih.gov

The power of LC-MS/MS lies in its ability to provide structural information and quantify analytes at very low concentrations, even in complex matrices. cam.ac.uk Hydrophilic interaction liquid chromatography (HILIC) is another separation mode that is well-suited for the analysis of polar NAD+ metabolites. mdpi.com

The following interactive data table outlines typical LC-MS/MS parameters for the analysis of nicotinamide and its derivatives:

| Parameter | Condition 1 | Condition 2 |

| Chromatography | Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) nih.gov | Shim-pack GIST C18 analytical column (50 × 2.1 mm 2 µm) mdpi.com |

| Mobile Phase | Acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid) nih.gov | 5 mM ammonium acetate in water and 5 mM ammonium acetate in methanol mdpi.com |

| Ionization Mode | Positive Ion Mode nih.gov | ESI-Positive Mode mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | MS/MS mdpi.com |

| Precursor > Product Ions (m/z) | Nicotinamide: 123.1 > 80.1; N1-methylnicotinamide: 137.1 > 94.1 nih.gov | NAD+: 664.0 > 136.1; NADH: 666.0 > 649.2 mdpi.com |

Spectroscopic Characterization of Novel Derivatives (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel nicotinamide derivatives, including this compound.

Mass Spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound. In tandem MS (MS/MS), a precursor ion is selected and fragmented to produce product ions, which are characteristic of the molecule's structure. For nicotinamide, the precursor ion [M+H]+ at m/z 123.0553 can fragment to produce product ions at m/z 80.0489 and 78.0333, among others. massbank.eu The fragmentation of N1-methylnicotinamide, a key precursor, shows a precursor ion at m/z 137.1 and a characteristic product ion at m/z 94.1. nih.gov This data is crucial for developing selective MS-based quantification methods.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of nicotinamide shows characteristic absorption bands corresponding to N-H stretching vibrations of the amide group (around 3400-3180 cm⁻¹) and C=O stretching of the amide group. researchgate.netresearchgate.net The C-N stretching vibrations are typically observed in the 1600-1500 cm⁻¹ region. researchgate.net Analysis of the IR spectrum of a novel derivative like this compound would reveal shifts in these characteristic bands, confirming the presence of the acetyl group and the methylation of the nicotinamide ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra can be used to determine the precise location of methyl and acetyl groups on the nicotinamide scaffold. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the side chain would provide definitive structural proof for novel derivatives.

Enzyme Activity Assays and Kinetic Analysis

The formation of this compound is linked to the activity of enzymes that metabolize nicotinamide. Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNA), a direct precursor. tribioscience.comnih.govmdpi.com

Enzyme Activity Assays for NNMT are essential for studying the kinetics of this reaction and for screening potential inhibitors. bpsbioscience.comcreativebiomart.nettribioscience.com A common approach is a fluorometric assay. tribioscience.combpsbioscience.com In one such assay, NNMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert nicotinamide to MNA and S-adenosylhomocysteine (SAH). tribioscience.com The SAH is then hydrolyzed to homocysteine, which contains a free thiol group that can be detected by a thiol-sensitive probe, generating a fluorescent signal. tribioscience.comcreativebiomart.net The intensity of the fluorescence is directly proportional to the NNMT activity.

Another assay involves the direct measurement of the product, MNA, using HPLC. This allows for the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzyme. nih.gov Studies have shown that NNMT exhibits substrate inhibition kinetics, and these kinetic parameters can vary between species. nih.gov

Kinetic Analysis of NNMT has revealed a rapid equilibrium ordered mechanism, where the enzyme first binds to SAM, followed by the binding of nicotinamide. nih.govacs.org After the methyl transfer occurs, the methylated nicotinamide and SAH are released sequentially. nih.govacs.org Understanding the kinetic mechanism of NNMT is crucial for the design of specific inhibitors that could have therapeutic applications. acs.org

The following table summarizes key kinetic parameters for human NNMT:

| Substrate | Km (µM) | Reference |

| Nicotinamide | ~200 | nih.gov |

Emerging Research Directions and Future Prospects

Identification of Novel Binding Partners and Molecular Targets

A primary avenue of ongoing research is the identification of the direct molecular targets of N-Acetylmethyl-nicotinamide. While its effects on sirtuin 1 (Sirt1) are well-documented, the exact binding partner remains elusive. Current evidence suggests that this compound indirectly increases Sirt1 protein levels and activity by inhibiting its ubiquitination and subsequent degradation. nih.gov This has led to the hypothesis that this compound may interact with components of the ubiquitin-proteasome system, such as specific E3 ligases like MDM2, that target Sirt1. nih.gov

Future research will likely employ advanced proteomics and biochemical techniques to identify direct binding partners. Techniques such as affinity purification-mass spectrometry (AP-MS), yeast two-hybrid screening, and chemical proteomics with tagged this compound analogues could uncover novel interactors. The identification of these targets will be crucial for a complete understanding of the signaling pathways modulated by this metabolite.

Integration into Systems Biology and Metabolomics Models

The role of this compound is intrinsically linked to the central metabolic pathways involving nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and one-carbon metabolism. nih.gov Systems biology and metabolomics approaches are becoming increasingly important in understanding the broader impact of this compound on cellular homeostasis.

Metabolomic studies, which analyze the global profile of metabolites in a biological system, can reveal how fluctuations in this compound levels impact other metabolic pathways. For instance, studies on inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme in the NAD+ salvage pathway, have demonstrated significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism. nih.gov Integrating this compound into such models will provide a more comprehensive picture of its influence on cellular bioenergetics and signaling.

Exploration in Diverse Non-Human Biological Systems and Models (In Vitro and Animal Studies)

To fully understand the physiological and pathophysiological roles of this compound, its effects are being investigated in a variety of non-human biological systems. These studies provide valuable insights into its mechanisms of action and potential therapeutic applications.

In Vitro Studies:

Cell culture models have been instrumental in dissecting the cellular effects of this compound. For example, studies using human neuroblastoma SH-SY5Y cells have shown that treatment with this compound can protect against the toxicity of mitochondrial complex I inhibitors and increase cellular ATP levels. nih.govresearchgate.net In renal tubular kidney cells, it has been shown to protect against lipotoxicity and cell death. nih.gov

| Cell Line | Model System | Key Findings |

| SH-SY5Y (human neuroblastoma) | Neuroprotection | Rescued cells from toxicity of complex I inhibitors (MPP+, rotenone); Increased cellular ATP levels. nih.gov |

| Renal tubular kidney cells | Cytoprotection | Protected against lipotoxicity and cell death. nih.gov |

| HSC-2 (oral squamous cell carcinoma) | Cancer Proliferation | Upregulation of NNMT (and thus potentially this compound) was associated with increased cell growth. nih.gov |

| Hepatocytes | Metabolic Regulation | Treatment with this compound increased Sirt1 protein and decreased FoxO1 acetylation, affecting glucose production. nih.gov |

Animal Models:

Animal models have been crucial in understanding the systemic effects of this compound. In the nematode Caenorhabditis elegans, overexpression of the NNMT homologue, which leads to increased levels of the this compound equivalent, has been shown to extend lifespan. nih.gov Studies in mice have demonstrated that hepatic NNMT expression and the resulting this compound production are associated with lower serum cholesterol and triglycerides. nih.gov Furthermore, rodent models are extensively used to study the effects of nicotinamide and its metabolites in various physiological and disease states, providing a basis for understanding the role of this compound. researchgate.netresearchgate.net

| Animal Model | Area of Study | Key Findings |

| Caenorhabditis elegans | Aging | Lifespan extension through a mechanism involving the homolog of aldehyde oxidase. nih.gov |

| Mouse | Metabolism | Association of hepatic NNMT and this compound with lower serum cholesterol and triglycerides. nih.gov |

| Mouse | Obesity and Diabetes | A novel nicotinamide analog that inhibits NNMT reduced the formation of this compound and showed therapeutic potential. nih.gov |

| Rat | General Metabolism | Used in foundational studies of nicotinamide metabolism and the effects of its derivatives. nih.gov |

Development of Advanced Research Probes and Tools

Progress in understanding the biology of this compound is dependent on the development of sophisticated research tools. These include novel chemical probes and analytical techniques to detect and quantify this compound and its interactions in complex biological systems.

The development of fluorescently labeled analogues of nicotinamide and related molecules allows for the visualization of their uptake and distribution in living cells. nih.gov For instance, fluorescence polarization-based competition assays have been established to screen for inhibitors of NNMT, the enzyme that produces this compound. nih.gov

Furthermore, radiofluorinated derivatives of nicotinamide have been synthesized as diagnostic probes for positron emission tomography (PET) imaging. mdpi.com While not directly targeting this compound, these tools are indicative of the advanced chemical biology approaches being applied to this metabolic pathway. The synthesis of novel nicotinamide analogs also serves as a strategy to probe the active site of enzymes like NNMT and to develop potential therapeutic inhibitors. nih.govmdpi.commdpi.com The creation of a bioluminescent probe for nicotinamide riboside uptake further highlights the innovative strategies being employed to study the broader NAD+ metabolic network. nih.gov

Future developments will likely include the creation of specific this compound-based probes, such as photo-affinity labels or clickable analogues, to covalently label its binding partners for easier identification. Advanced mass spectrometry imaging techniques will also enable the precise localization of this compound within tissues and cells, providing further insights into its biological functions.

Q & A

Q. What are the key methodological considerations for synthesizing N-Acetylmethyl-nicotinamide, and how can its purity be validated?

Synthesis typically involves multi-step reactions under controlled conditions. Critical steps include:

- Temperature and solvent selection : Polar aprotic solvents (e.g., dimethylformamide) are often used to enhance reaction efficiency, with temperature optimization to prevent side reactions .

- Catalyst use : Catalysts like palladium or acid/base agents may accelerate coupling reactions.

- Purification : Column chromatography or recrystallization is essential for isolating the compound.

Validation : - Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are mandatory for structural confirmation at each synthetic stage .

- High-Performance Liquid Chromatography (HPLC) ensures purity (>95% recommended for pharmacological studies).

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy over 24–72 hours.

- pH-dependent degradation : Use buffer solutions (pH 3–9) to monitor hydrolytic stability via LC-MS .

Note: Store the compound in anhydrous, dark conditions at –20°C for long-term stability.

Q. What strategies are recommended for conducting a rigorous literature review on this compound?

- Database selection : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies. Avoid non-curated sources (e.g., commercial vendor pages).

- Search terms : Combine IUPAC names, CAS numbers, and related functional groups (e.g., "nicotinamide derivatives," "acetylation kinetics").

- Critical evaluation : Distinguish primary sources (e.g., synthesis protocols in Medicinal Chemistry Research) from secondary reviews. Cross-validate data using spectral libraries like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers identify and characterize the metabolic pathways of this compound in in vitro systems?

- Targeted metabolomics : Use liver microsomes or hepatocyte models to incubate the compound, followed by LC-HRMS to detect phase I/II metabolites .

- Isotopic labeling : Introduce stable isotopes (e.g., ¹³C) to trace metabolic transformations.

- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic enzymes .

Q. What experimental approaches resolve contradictions in analytical data (e.g., conflicting NMR or MS results)?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS to distinguish structural isomers or degradation products .

- Reference standards : Compare data with certified analogs (e.g., N-methylnicotinamide) from authoritative sources like NIST or ChemIDplus .

- Uncertainty quantification : Apply non-targeted analysis (NTA) error margins, acknowledging false positives/negatives in complex matrices .

Q. How can computational modeling optimize the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Screen against target proteins (e.g., NAD+-dependent enzymes) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing nicotinamide pharmacokinetic data to forecast absorption/distribution parameters .

Q. What methodologies are critical for establishing structure-activity relationships (SAR) of this compound analogs?

- Functional group variation : Systematically modify acetyl or methyl groups and test in bioassays (e.g., enzyme inhibition, cytotoxicity) .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify binding motifs in target proteins.

- Data integration : Combine synthetic yields, bioactivity data, and computational predictions into SAR tables (example below):

| Derivative | Substituent | IC₅₀ (µM) | LogP | Synthetic Yield (%) |

|---|---|---|---|---|

| 1 | -CH₃ | 12.3 | 1.2 | 78 |

| 2 | -CF₃ | 8.7 | 2.1 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.